(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
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Description
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic Applications
- Thiophene dyes, closely related to (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, have been synthesized and characterized for use in optoelectronic devices. These compounds are beneficial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Antimicrobial and Antifungal Activities
- Thiazolidinone derivatives, which share structural similarities with the compound , have been shown to possess antimicrobial activities (Ead, Metwalli & Morsi, 1990).
- Other studies have synthesized novel thiazolylacrylonitriles demonstrating good fungicidal activity against various pathogens, highlighting their potential in agricultural and pharmaceutical applications (Shen De-long, 2010).
Anticancer Properties
- Compounds structurally related to this compound have been evaluated for their anti-tumor activities. Certain derivatives have shown significant activity against breast carcinoma, alongside notable antioxidant and anti-inflammatory properties (Bhale, Chavan, Dongare, Sankpal & Bandgar, 2018).
Corrosion Inhibition
- Thiazole derivatives are effective as corrosion inhibitors, especially for mild steel in acidic environments. Their adsorption and protective capabilities make them valuable in industrial applications to enhance the longevity of metal structures and components (Khaled & Amin, 2009).
Photophysical Properties
- The photophysical properties of similar compounds have been extensively studied. These compounds exhibit fluorescence and have potential applications in materials science, particularly in the development of fluorescent materials (Eltyshev et al., 2021).
Properties
IUPAC Name |
(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-3-16-6-8-17(9-7-16)20-14-25-21(24-20)18(12-22)13-23-19-10-4-15(2)5-11-19/h4-11,13-14,23H,3H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGPTGISRAJBFK-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.